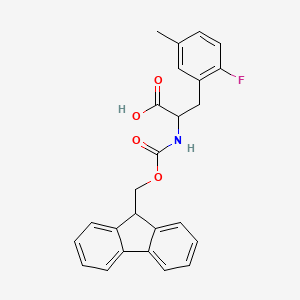

N-Fmoc-2-fluoro-5-methyl-L-phenylalanine

Description

N-Fmoc-2-fluoro-5-methyl-L-phenylalanine is a fluorinated, methyl-substituted aromatic amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce steric and electronic modifications into peptide backbones. The fluorine atom at the 2-position and the methyl group at the 5-position on the phenyl ring confer unique properties, such as enhanced metabolic stability, altered hydrophobicity, and resistance to enzymatic degradation compared to unmodified phenylalanine . Its structural features make it valuable in designing peptides for pharmaceutical and biochemical applications, particularly where targeted interactions or stability are critical.

Properties

Molecular Formula |

C25H22FNO4 |

|---|---|

Molecular Weight |

419.4 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-methylphenyl)propanoic acid |

InChI |

InChI=1S/C25H22FNO4/c1-15-10-11-22(26)16(12-15)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29) |

InChI Key |

PLAXSSLRFLFRFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2-fluoro-5-methyl-L-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of 2-fluoro-5-methyl-L-phenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-fluoro-5-methyl-L-phenylalanine undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Substitution Reactions: Various nucleophiles can be used to substitute the fluorine atom on the phenyl ring.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields 2-fluoro-5-methyl-L-phenylalanine.

Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Fmoc-2-fluoro-5-methyl-L-phenylalanine has a wide range of applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Drug Development: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor ligands.

Biological Studies: It is used in studies involving protein-protein interactions and enzyme mechanisms.

Material Science: The compound is used in the development of novel materials such as hydrogels and nanostructures

Mechanism of Action

The mechanism of action of N-Fmoc-2-fluoro-5-methyl-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluorine atom and methyl group can affect the hydrophobicity and electronic properties of the phenyl ring, thereby modulating the interactions with other molecules and biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between N-Fmoc-2-fluoro-5-methyl-L-phenylalanine and structurally related Fmoc-protected phenylalanine derivatives, based on substituent positions, halogens, and functional groups.

Table 1: Structural and Molecular Comparison of Fmoc-Protected Phenylalanine Derivatives

Key Comparative Insights

Substituent Position and Electronic Effects :

- The 2-fluoro substituent in the target compound creates ortho-directed electronic effects, influencing hydrogen bonding and aromatic interactions. In contrast, 4-fluoro (Fmoc-Phe(4-F)-OH) enhances para-directed interactions, critical in receptor binding .

- Nitro groups (e.g., N-Fmoc-4-nitro-L-phenylalanine) introduce strong electron-withdrawing effects, stabilizing negative charges in enzymatic active sites .

Steric and Halogen-Specific Properties :

- Bromine in N-Fmoc-5-bromo-2-fluoro-L-phenylalanine increases steric bulk and polarizability, favoring halogen-bonding interactions in drug design .

- Chlorine (N-Fmoc-5-chloro-3-fluoro-L-phenylalanine) offers a balance of electronegativity and size, often used to fine-tune pharmacokinetic properties .

Backbone Modifications :

- α-Methylation (Fmoc-alpha-Me-L-Phe-OH) restricts conformational flexibility, useful in stabilizing β-turn structures .

- N-Methylation (N-Fmoc-N-methyl-D-phenylalanine) reduces hydrogen-bonding capacity and enhances membrane permeability .

Chirality and Stability: D-amino acids (e.g., N-Fmoc-N-methyl-D-phenylalanine) confer resistance to proteases, extending peptide half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.